Cyclohexyl 3,5-dimethylphenyl ketone
Overview
Description
Cyclohexyl 3,5-dimethylphenyl ketone is a chemical compound with the molecular formula C15H20O . It has a molecular weight of 216.32 and is a colorless oil .
Molecular Structure Analysis
The InChI code for Cyclohexyl 3,5-dimethylphenyl ketone is1S/C15H20O/c1-11-8-12(2)10-14(9-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3
. This indicates the presence of a cyclohexyl group and a 3,5-dimethylphenyl group attached to a carbonyl group. Physical And Chemical Properties Analysis
Cyclohexyl 3,5-dimethylphenyl ketone is a colorless oil . Its molecular weight is 216.32 , and its molecular formula is C15H20O .Scientific Research Applications
Medicine: Chiral Synthesis
Cyclohexyl 3,5-dimethylphenyl ketone is used in the synthesis of chiral secondary alcohols, which are crucial for creating medicinally active molecules. The compound can undergo enantioselective reduction to produce chiral alcohols with high enantioselectivity, using oxazaborolidine catalysts generated in situ from chiral lactam alcohols .
Agriculture: Pesticide Development
In agricultural research, this ketone serves as a precursor in the synthesis of certain pesticides. Its benzylic position is reactive, allowing for the introduction of various substituents that can enhance the pesticidal properties of the resulting compounds .
Material Science: Polymer Synthesis
The ketone’s structural features make it a valuable monomer in polymer synthesis. Its incorporation into polymers can alter the physical properties, such as rigidity and thermal stability, making it useful for creating specialized materials .
Environmental Science: Analytical Standards
This compound can be used as an analytical standard in environmental studies to calibrate instruments and ensure accurate measurements of similar organic compounds in environmental samples .
Food Industry: Flavor and Fragrance Chemistry
While direct applications in the food industry may be limited due to safety considerations, cyclohexyl 3,5-dimethylphenyl ketone can be used in the synthesis of flavor and fragrance chemicals after appropriate safety evaluations .
Cosmetics: Aromatic Agent Synthesis
In cosmetic science, this ketone can be involved in synthesizing aromatic agents. Its structure allows for modifications that can lead to a variety of scents used in perfumes and other cosmetic products .
Energy Production: Organic Photovoltaic Materials
Research into organic photovoltaic materials may utilize cyclohexyl 3,5-dimethylphenyl ketone as a building block due to its potential in contributing to the stability and efficiency of organic solar cells .
Analytical Chemistry: Chromatography
Lastly, in analytical chemistry, this ketone can be used as a solvent or a standard in chromatographic methods to help identify and quantify similar organic compounds in complex mixtures .
properties
IUPAC Name |
cyclohexyl-(3,5-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-8-12(2)10-14(9-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRJMVMGFVIHLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2CCCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642597 | |
Record name | Cyclohexyl(3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 3,5-dimethylphenyl ketone | |
CAS RN |
898769-18-1 | |
Record name | Cyclohexyl(3,5-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl(3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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